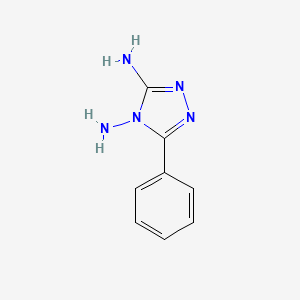
3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene derivatives Thiophenes are known for their aromatic properties and are widely used in organic synthesis due to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the reaction between 3-methylthiophene and phenylsulfonyl chloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a five-membered ring and exhibit similar biological activities.
Isoxazoles: Featuring an oxygen atom in the ring, isoxazoles share some chemical properties with thiophenes.
Triazoles: These nitrogen-containing heterocycles are known for their diverse pharmacological activities.
Uniqueness
3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H12O4S2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
LHDWXJHZEYPUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)


![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)


![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)
